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Cinnolino[5,4,3-cde]cinnoline

Cat. No.: B097106
CAS No.: 194-12-7
M. Wt: 206.2 g/mol
InChI Key: KBGLLTZFGISMPR-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Nitrogen-Containing Heterocycles

Polycyclic nitrogen-containing heterocycles are a vast and vital class of organic compounds, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. pnrjournal.com Cinnoline (B1195905), a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is a fundamental building block within this family. pnrjournal.com The fusion of multiple ring systems, as seen in Cinnolino[5,4,3-cde]cinnoline, leads to extended π-conjugated systems, which are responsible for their unique electronic and photophysical properties. These properties make them valuable in materials science, for example, in the development of organic luminescent materials. google.com The arrangement of the nitrogen atoms within the polycyclic framework is crucial in determining the molecule's chemical behavior, including its ability to act as a ligand in the formation of coordination polymers.

Historical Development and Significance of Fused Cinnoline Systems

The study of cinnoline and its derivatives dates back to the 19th century, with the first synthesis of the cinnoline ring system being a significant milestone in heterocyclic chemistry. ijariit.comwikipedia.org The development of methods to create fused cinnoline systems has been an ongoing area of research, driven by the diverse biological activities exhibited by these compounds. scispace.com Fused cinnolines have been investigated for their potential as anticancer, anti-inflammatory, and antibacterial agents. researchgate.net The synthesis of complex polycyclic systems like this compound represents a significant advancement in synthetic organic chemistry, often requiring innovative strategies such as domino reactions to construct the intricate molecular architecture efficiently. researchgate.netugr.es

Structural Classification and Systematic Nomenclature within Fused Pyridazine and Pyrene (B120774) Frameworks

The systematic naming of complex fused heterocycles like this compound is governed by specific IUPAC rules. The name itself reveals the fusion of a cinnoline system with another heterocyclic ring.

An alternative and descriptive name for this compound is 4,5,9,10-Tetra-azapyrene. researchgate.netrsc.orgrsc.orgndl.go.jp This nomenclature highlights its structural relationship to pyrene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. In 4,5,9,10-Tetra-azapyrene, four of the carbon atoms in the pyrene core have been replaced by nitrogen atoms at the 4, 5, 9, and 10 positions. This substitution pattern significantly alters the electronic distribution and properties of the parent pyrene molecule. The preparations of 4,5,9,10-tetra-azapyrene and its oxides have been described in the scientific literature, with their ultraviolet spectra being a key area of study. researchgate.net

Derivatives of this compound where some of the double bonds have been saturated are also of significant interest. An important example is 1,2,3,6,7,8-Hexahydro-cinnolino[5,4,3-cde]cinnoline. This hexahydro-derivative has been utilized as a rigid multidentate ligand for constructing framework solids. Its specific geometry and the presence of multiple nitrogen atoms make it an excellent building block for creating coordination polymers with predictable structures and potential applications in materials science, such as the design of porous materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N4 B097106 Cinnolino[5,4,3-cde]cinnoline CAS No. 194-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),5,7,9,11,13-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c1-3-7-11-8(4-1)14-16-10-6-2-5-9(12(10)11)15-13-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGLLTZFGISMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N=NC4=CC=CC(=C43)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941101
Record name Cinnolino[5,4,3-cde]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194-12-7
Record name Cinnolino[5,3-cde]cinnoline
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinnolino[5,4,3-cde]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cinnolino 5,4,3 Cde Cinnoline and Its Derivatives

Domino Reactions for Selective and Atom-Economic Synthesis

Domino reactions, also known as tandem or cascade reactions, have emerged as powerful tools for the synthesis of complex molecules like cinnolino[5,4,3-cde]cinnoline. rsc.org These reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next, all occurring in a single pot. rsc.org This approach is highly atom-economic and environmentally friendly as it minimizes the use of solvents, reagents, and energy, and reduces the generation of waste compared to conventional stepwise syntheses. rsc.org

A notable domino reaction for the synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines involves the reaction of 1,8-dioxo-2,3,4,5,6,7-hexahydroanthenes with hydrazine (B178648) hydrate (B1144303). rsc.org This method has been shown to produce good to excellent yields of the desired products. rsc.org

Steric Control in Reaction Pathways for Product Selectivity

Steric control plays a crucial role in directing the outcome of domino reactions for the synthesis of cinnoline (B1195905) derivatives. rsc.orgnih.govrsc.org The steric hindrance imposed by substituents on the starting materials can selectively favor one reaction pathway over another, leading to the formation of a specific product. nih.govrsc.org

For instance, in the reaction of anthenes with hydrazine hydrate, the nature of the substituent at the R1 position dictates the final product. rsc.orgnih.govrsc.org This selectivity is a direct consequence of the steric interactions during the reaction cascade. nih.govrsc.org

Influence of Substituent R1 (Aliphatic vs. Aryl) on Reaction Rate and Yield

The nature of the R1 substituent on the anthene precursor significantly influences both the reaction rate and the yield of the resulting products. rsc.orgnih.govrsc.org A clear divergence in the reaction pathway is observed when comparing aliphatic and aryl substituents at this position.

When the R1 substituent is an aliphatic group, the reaction with hydrazine hydrate selectively yields tetracyclic cinnolino[5,4,3-cde]cinnolines. rsc.orgnih.govrsc.org In contrast, when R1 is an aryl group, the reaction leads to the formation of N-amino-1,8-dioxoacridines. rsc.orgnih.govrsc.org This demonstrates a powerful synthetic strategy where the choice of a single substituent can be used to selectively synthesize two different classes of complex heterocyclic compounds. nih.govrsc.org

Table 1: Influence of R1 Substituent on Product Formation

R1 SubstituentProduct
AliphaticThis compound
ArylN-amino-1,8-dioxoacridine

This substituent-dependent selectivity highlights the fine-tuning possible within domino reactions, allowing for controlled and predictable synthesis of complex molecular architectures.

Mechanistic Elucidation of Domino Processes

Understanding the mechanism of these domino reactions is key to optimizing reaction conditions and expanding their synthetic utility. The formation of this compound from cyclic 1,3-diketones and hydrazine is believed to proceed through a series of intricate steps. acs.org

The proposed mechanism for the formation of the this compound scaffold involves the initial formation of open-chain intermediates. These intermediates are then thought to undergo further transformations, potentially involving cyclopropane (B1198618) structures, although the direct observation and isolation of these transient species can be challenging. The reaction of 2-nitrobenzyl alcohol with benzylamine (B48309) to form cinnolines, for example, proceeds through the formation of an intermediate 2-nitrosobenzaldehyde. nih.gov

While not explicitly detailed for the direct synthesis of the parent this compound, sigmatropic rearrangements are a known class of pericyclic reactions that can be involved in complex organic transformations. A computational study on the tautomerization of cyclodiones, which are precursors to the anthenes used in the domino synthesis, provides insight into related rearrangement processes. scispace.com The potential for sigmatropic rearrangements within the complex cascade leading to the final product remains an area of interest for mechanistic investigation.

The final stages of the domino reaction leading to the formation of the aromatic this compound core involve intramolecular cyclization and subsequent dehydrogenation steps. rsc.orgnih.gov After the initial condensation and rearrangement steps, the resulting intermediate undergoes a cyclization to form the tetracyclic framework. This is followed by an oxidation or dehydrogenation step to introduce the aromaticity in the newly formed heterocyclic rings, leading to the stable final product. rsc.orgnih.gov

One-Pot Multicomponent Synthesis Approaches

The synthesis of complex molecules like this compound benefits greatly from one-pot multicomponent reactions, which enhance efficiency by combining several synthetic steps without isolating intermediates. A notable approach is the use of a domino reaction for the selective synthesis of polyfunctionalized and tetracyclic this compound derivatives. evitachem.comresearchgate.net This method demonstrates high selectivity, where the choice of precursors directly dictates the final product. researchgate.net For instance, the reaction of anthenes bearing aliphatic groups selectively yields the this compound skeleton, whereas those with aryl groups lead to the formation of N-amino-1,8-dioxoacridines. researchgate.net

A specific and efficient one-stage synthesis has been developed for the saturated analogue, 1,2,3,6,7,8-Hexahydro-cinnolino[5,4,3-cde]cinnoline, and its derivatives. rsc.org This method involves the direct reaction of cyclic 1,3-diketones, such as 1,3-cyclohexanedione (B196179) or its 5,5-dimethyl substituted version, with hydrazine. rsc.orgacs.org This straightforward approach highlights the power of one-pot synthesis in constructing the core tetracyclic structure from readily available precursors. Microwave-assisted synthesis has also been identified as a valuable technique, facilitating the rapid formation of densely functionalized cinnolines by enhancing reaction rates and yields compared to conventional heating. evitachem.com

Table 1: One-Pot and Domino Reactions for this compound Synthesis

Reaction Type Key Precursors Catalyst/Conditions Product Reference
Domino Reaction Anthenes with aliphatic groups Steric control Tetracyclic Cinnolino[5,4,3-cde]cinnolines researchgate.net
One-Stage Reaction 1,3-Cyclohexanedione and Hydrazine N/A 1,2,3,6,7,8-Hexahydro-cinnolino[5,4,3-cde]cinnoline rsc.org
One-Stage Reaction 5,5-Dimethyl-1,3-cyclohexanedione and Hydrazine N/A 2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline rsc.org
General Method Various Microwave irradiation Densely functionalized cinnolines evitachem.com

Historical and Evolving Synthetic Routes for Cinnoline Core Structures

The synthesis of the broader cinnoline family, which provides the foundational chemistry for this compound, has a rich history. Numerous protocols have been developed over the years, primarily utilizing precursors like arenediazonium salts, aryl hydrazines, and arylhydrazones. researchgate.netdntb.gov.ua These classical methods have been continuously refined and are now complemented by modern catalytic strategies, reflecting a significant evolution in synthetic organic chemistry. researchgate.netdntb.gov.ua

Richter Cyclization and its Modern Adaptations

The very first synthesis of the cinnoline ring system was achieved by Victor von Richter in 1883. researchgate.netresearchgate.net This reaction, now known as the Richter cinnoline synthesis, involved the cyclization of a diazotized ortho-aminophenylpropiolic acid (o-C₆H₄(N₂Cl)C≡CCO₂H) in water. researchgate.netwikipedia.org This process yielded 4-hydroxycinnoline-3-carboxylic acid, which could then be converted to the parent cinnoline heterocycle through subsequent decarboxylation and reductive removal of the hydroxyl group. wikipedia.org While modern methods are now more common, the Richter synthesis remains a historically significant and foundational route, establishing the utility of intramolecular cyclization of arenediazonium salts for accessing the cinnoline core. researchgate.netresearchgate.net

Utilization of Arenediazonium Salts and Hydrazine Precursors

The use of arenediazonium salts and hydrazine-based compounds as precursors is a cornerstone of cinnoline synthesis. researchgate.net Arenediazonium salts, formed by reacting an aromatic amine with nitrous acid, are versatile intermediates that can undergo cyclization to form the cinnoline ring. libretexts.org The Richter synthesis is the classic example of this approach. wikipedia.org

Hydrazine and its derivatives are also crucial. A direct and highly relevant synthesis of a this compound derivative proceeds from the reaction of cyclic 1,3-diketones with hydrazine. rsc.orgacs.org More broadly, arylhydrazones are frequently employed. For example, substituted 4-amino cinnoline 3-carboxamides can be prepared via a sequence starting with the diazotization of an aniline (B41778), followed by coupling with cyanoacetamide to form a hydrazone. nih.gov This hydrazone intermediate then undergoes intramolecular cyclization, typically facilitated by a Lewis acid like anhydrous aluminum chloride, to construct the cinnoline core. nih.gov Reductive cyclization of hydrazones derived from 2-nitrophenylhydrazine (B1229437) derivatives is another established route to cinnoline compounds. researchgate.net

Metal-Catalyzed C-C and C-N Bond Formation Strategies

Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for constructing complex molecules, and the synthesis of cinnolines is no exception. dntb.gov.ua Metal-catalyzed cross-coupling reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds have emerged as highly efficient strategies for building the cinnoline framework. dntb.gov.uarsc.org

Rhodium(III)-catalyzed cascade reactions, for instance, can achieve the oxidative coupling and cyclization of Boc-arylhydrazines with alkynes to produce cinnoline derivatives. researchgate.net Similarly, palladium-catalyzed dual C-H activation has been developed for the one-pot synthesis of related fused heterocyclic systems like benzo[c]pyrazolo[1,2-a]cinnolin-1-ones. researchgate.net The synthesis of benzo[c]cinnolines, which share a structural relationship with the target molecule, can be achieved through transition-metal-catalyzed reactions of aryl halides with aryl hydrazides. acs.org These methods often exhibit broad substrate scope and high efficiency, representing the cutting edge of cinnoline synthesis. researchgate.net

Table 2: Examples of Metal-Catalyzed Cinnoline Synthesis

Metal Catalyst Reaction Type Precursors Product Type Reference
Rhodium(III) Cascade Oxidative Coupling/Cyclization Boc-arylhydrazines and Alkynes Cinnolines and Cinnolinium Salts researchgate.net
Palladium(II) Cascade Annulation (Dual C-H Activation) Pyrazolones and Aryl Iodides Benzo[c]cinnoline (B3424390) derivatives researchgate.net
Copper(II) Intramolecular Dehydrogenative Cyclization N-methyl-N-phenyl hydrazones C3-substituted Cinnolines researchgate.net
Cobalt(III) Annulation Reaction Azobenzenes and Internal Alkynes 3,4-disubstituted Cinnolinium Salts researchgate.net

Electrochemical Oxidation/Reduction Methods

Electrochemical methods offer an alternative, reagent-light approach to inducing the cyclization reactions necessary for forming fused cinnoline systems. The synthesis of benzo[c]cinnolines and their corresponding salts can be achieved through either electrochemical oxidation or reduction. acs.org Specifically, benzo[c]cinnolinium salts can be efficiently constructed via the intramolecular cyclization of 2-azobiaryls promoted by electrochemical oxidation. acs.org Conversely, the synthesis of neutral benzo[c]cinnoline can be accomplished through the electrochemical reduction of 2,2'-dinitrobiphenyls. acs.org These methods provide a high-efficiency and environmentally conscious strategy for synthesizing the core structures, avoiding the need for chemical oxidants or reductants. acs.org

Investigation of Specific Precursors and Reaction Conditions

The successful synthesis of this compound and its derivatives is highly dependent on the careful selection of precursors and optimization of reaction conditions. Research has identified several key starting materials and the specific environments required to favor the formation of this complex tetracyclic system.

The reaction between cyclic 1,3-diketones and hydrazine stands out as a direct route to the saturated core structure. rsc.orgacs.org The mechanism of this reaction is noted to involve an "unusual oxidation as a result of steric crowding," indicating that the three-dimensional arrangement of the reactants is a critical factor in driving the formation of the final this compound product. acs.org

In domino reactions leading to the aromatic this compound system, the nature of the substituents on the starting materials is paramount. researchgate.net The use of anthenes with aliphatic side chains (R¹) is a specific requirement to direct the reaction towards the desired tetracyclic product through a process of sterically controlled cyclization. researchgate.net

For building substituted cinnoline cores that could be precursors to more complex derivatives, specific conditions have been detailed. The intramolecular cyclization of hydrazones to form 4-amino cinnoline 3-carboxamides is effectively promoted by using anhydrous aluminum chloride (AlCl₃) in chlorobenzene. nih.gov Furthermore, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the formation of densely functionalized cinnolines. evitachem.com

Table 3: Specific Precursors and Conditions in Cinnoline Synthesis

Target Compound/Intermediate Precursors Key Reagents/Conditions Significance Reference
1,2,3,6,7,8-Hexahydro-cinnolino[5,4,3-cde]cinnoline 1,3-Cyclohexanedione, Hydrazine Reaction involves unusual oxidation due to steric crowding Direct synthesis of the saturated tetracyclic core rsc.orgacs.org
Tetracyclic Cinnolino[5,4,3-cde]cinnolines Anthenes with aliphatic groups Domino reaction with steric control Selective synthesis of the aromatic tetracyclic core researchgate.net
Substituted 4-amino cinnoline 3-carboxamides Hydrazone from diazotized aniline and cyanoacetamide Anhydrous AlCl₃ in chlorobenzene Formation of a key functionalized cinnoline intermediate nih.gov
Densely functionalized cinnolines Various Microwave irradiation Rapid and efficient synthesis evitachem.com

Condensation of 1,3-Cyclohexanediones with Hydrazine

A direct and effective method for synthesizing the hydrogenated this compound skeleton is the one-stage reaction between 1,3-cyclohexanedione or its derivatives and hydrazine. rsc.org This approach builds the tetracyclic framework through a double condensation and cyclization sequence.

The reaction of 1,3-cyclohexanedione with hydrazine yields 1,2,3,6,7,8-Hexahydro-cinnolino[5,4,3-cde]cinnoline. rsc.org Similarly, employing a substituted dione (B5365651) like 5,5-dimethyl-1,3-cyclohexanedione (dimedone) results in the corresponding 2,2,7,7-tetramethyl derivative. rsc.org This condensation is a foundational method for accessing the core structure, which can then be used in further chemical elaborations, such as the preparation of coordination compounds. rsc.org While this specific reaction directly yields the tetracyclic system, related one-pot, three-component reactions involving 1,3-cyclohexanediones, hydrazine hydrate, and arylglyoxals are known to produce substituted 7,8-dihydrocinnolin-5(6H)-ones, demonstrating the versatility of this condensation approach in building various cinnoline-based scaffolds. researchgate.netresearchgate.net

Table 1: Synthesis of Hexahydro-cinnolino[5,4,3-cde]cinnoline Derivatives

Starting Dione Product Reference
1,3-Cyclohexanedione 1,2,3,6,7,8-Hexahydro-cinnolino[5,4,3-cde]cinnoline rsc.org
5,5-Dimethyl-1,3-cyclohexanedione 2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline rsc.org

Formation and Reactivity of Unstable Diazine Intermediates

The synthesis of cinnoline frameworks often proceeds through reactive, transient intermediates that are not isolated. In the condensation of 1,3-diones with hydrazine, the initial reaction likely forms a monohydrazone. This intermediate possesses the necessary functionality—a nucleophilic nitrogen and an electrophilic carbonyl group in proximity—to undergo intramolecular cyclization.

The cyclization of such hydrazone intermediates is a key step in forming the heterocyclic core. nih.gov This process, an intramolecular condensation, results in the formation of a dihydropyridazine (B8628806) ring fused to the initial cyclohexane (B81311) ring. In the specific synthesis of this compound from two equivalents of a 1,3-cyclohexanedione and hydrazine, the reaction is believed to proceed through a domino sequence where initial condensation is followed by cyclization and a subsequent intermolecular reaction and second cyclization.

General syntheses of cinnolines often rely on the cyclization of diazonium salts, where an electrophilic diazonium cation attacks an unsaturated carbon-carbon bond within the same molecule. thepharmajournal.comresearchgate.net Another related pathway involves the intramolecular Friedel-Crafts alkylation of phenylhydrazones derived from α-halo carbonyl compounds to yield 1,4-dihydrocinnolines. jetir.org These established mechanisms highlight the central role of reactive intermediates, such as diazines formed in-situ, which rapidly cyclize to generate the stable aromatic or partially saturated cinnoline ring system. researchgate.netnih.gov

Sterically-Induced Oxidation Phenomena in Reaction Mechanisms

Steric factors can profoundly influence the course and selectivity of reactions leading to this compound derivatives. Research into domino reactions for the synthesis of this tetracyclic system has revealed a high degree of steric control. researchgate.net The nature of the substituents on the starting materials can dictate which of two possible heterocyclic products is formed. researchgate.net

For example, in a domino reaction designed for the selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines, the use of starting materials with aliphatic groups (R¹) successfully leads to the desired this compound product. researchgate.net However, when the same reaction is performed with starting materials bearing aryl groups at the R¹ position, the reaction pathway is diverted to produce N-amino-1,8-dioxoacridines instead. researchgate.net This demonstrates that steric bulk can direct the intramolecular cyclization steps toward different outcomes.

This principle of steric influence is also observed in the synthesis of related polycyclic nitrogen heterocycles. For instance, in the synthesis of benzo[c]cinnolinium salts, steric hindrance from substituents can lead to a significant decrease in reaction yield. acs.org Similarly, steric alterations in diazene (B1210634) precursors are known to induce significant effects on their reactivity in rhodium-catalyzed cyclization reactions. researchgate.net In the context of this compound synthesis, it is plausible that bulky substituents may favor specific conformations that facilitate an oxidative cyclization, leading to the fully aromatized tetracyclic system under certain conditions. The generation of radical intermediates via oxidation steps can be influenced by the electronic and steric properties of substituents on the aromatic rings. acs.org

Reactivity Profiling and Mechanistic Organic Chemistry of Cinnolino 5,4,3 Cde Cinnoline

Electrophilic Aromatic Substitution Reactions of Electron-Rich Aromatic Rings

The Cinnolino[5,4,3-cde]cinnoline system possesses electron-rich aromatic rings, making it susceptible to electrophilic aromatic substitution reactions. Current time information in Bangalore, IN.evitachem.com While specific studies on the parent compound are not extensively detailed in the literature, the reactivity of the broader cinnoline (B1195905) class of compounds provides significant insights. The presence of the nitrogen-containing heterocyclic rings influences the regioselectivity of these substitutions.

The synthesis of various substituted cinnolines, including those with halogen and nitro groups, is well-documented and points to the feasibility of such transformations. nih.govthepharmajournal.com For instance, the preparation of halogenated cinnoline derivatives, which have shown considerable biological activity, implies that direct halogenation reactions are viable. nih.govthepharmajournal.com These reactions typically proceed by activating a halogenating agent with a Lewis acid to generate a potent electrophile that then attacks the electron-rich aromatic core.

Similarly, nitration of related aza-aromatic systems like benzo[c]cinnoline (B3424390) has been reported, suggesting that this compound would likely undergo nitration under standard conditions (e.g., using a mixture of nitric acid and sulfuric acid). researchgate.net Friedel-Crafts reactions, such as acylation and alkylation, which involve the generation of carbocation or acylium ion electrophiles, are also anticipated to be applicable to this system, given its aromatic character. wikipedia.orgbyjus.comsigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org The general mechanism for these reactions involves the attack of the aromatic π-system on the electrophile, followed by the restoration of aromaticity through the loss of a proton.

The table below summarizes the expected electrophilic aromatic substitution reactions based on the known reactivity of cinnoline and other polycyclic aromatic systems.

Reaction Type Typical Reagents Electrophile Expected Product
HalogenationBr₂, FeBr₃Br⁺Bromo-cinnolino[5,4,3-cde]cinnoline
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-cinnolino[5,4,3-cde]cinnoline
SulfonationFuming H₂SO₄SO₃This compound-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Acyl-cinnolino[5,4,3-cde]cinnoline

It is important to note that the precise reaction conditions and the position of substitution on the this compound ring would need to be determined experimentally, as the fused ring system presents multiple potential reaction sites.

Exploration of Homolytic Cleavage Processes in Derivative Formation

Homolytic cleavage, the process where a covalent bond breaks and each fragment retains one of the bonding electrons to form radicals, plays a role in the chemistry of this compound derivatives. thepharmajournal.comresearchgate.netacs.orgresearchgate.net This type of bond fission is common in molecules with weak or nonpolar bonds and can be initiated by heat or light. researchgate.net

A notable example of homolytic cleavage is observed in the synthesis of certain cinnoline derivatives. When 9-aroyl-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8-octahydroxanthene-1,8-diones are reacted with methylhydrazine, a homolytic cleavage of a carbon-carbon bond occurs in an intermediate product. Current time information in Bangalore, IN.researchgate.net This radical process leads to the formation of dimeric 4,4'-bis(3-aryl-1,7,7-trimethyl-1,4,5,6,7,8-hexahydrocinnoline-5-ones). Current time information in Bangalore, IN.researchgate.net This reaction highlights how the choice of reagents can divert the reaction pathway towards radical mechanisms, leading to products with significantly different structures from those obtained via non-radical pathways.

The general principle of homolytic cleavage is the formation of highly reactive radical intermediates that can then undergo further reactions, such as dimerization, abstraction, or addition to multiple bonds. researchgate.net The stability of the resulting radicals is a key factor in determining the feasibility of a homolytic cleavage pathway.

Intramolecular Reactions and Ring Closure Mechanisms within the Fused System

The synthesis of the this compound core itself is a prime example of a sophisticated intramolecular reaction and ring closure process. The formation of 2,2,7,7-tetramethyl-1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline from the condensation of 5,5-dimethyl-1,3-cyclohexanedione with hydrazine (B178648) has been shown to proceed through a unique pathway. Current time information in Bangalore, IN.researchgate.net

The key steps in this transformation are outlined below:

Condensation and Intermediate Formation : The initial reaction between 5,5-dimethyl-1,3-cyclohexanedione and hydrazine leads to the formation of an unstable diazine intermediate, specifically 6,6,13,13-tetramethyl-2,3,9,10-tetraazatricyclo[9.3.1.14,8]hexadeca-1,3,8,10-tetracene. Current time information in Bangalore, IN.researchgate.net

Unusual Oxidation and Ring Closure : This diazine intermediate then undergoes an unusual oxidation reaction. Current time information in Bangalore, IN.researchgate.net This oxidation is thought to be facilitated by atmospheric oxygen and is likely driven by the significant steric crowding around the internal methylene (B1212753) groups of the intermediate. Current time information in Bangalore, IN.researchgate.net This steric strain is relieved upon oxidation and subsequent rearrangement to the planar, fused this compound ring system.

Studies using other cyclic β-diketones have shown that this ring closure is sensitive to the ring size of the starting material, with five- and seven-membered ring analogues failing to produce the corresponding fused pyridazino[4,5-d]pyridazine (B3350090) derivatives. vanderbilt.edu

Furthermore, domino reactions have been developed for the selective synthesis of tetracyclic Cinnolino[5,4,3-cde]cinnolines, which involve a cascade of intramolecular reactions to build the complex heterocyclic framework in a single step. mdpi.comacs.orgresearchgate.net These methods highlight the inherent tendency of appropriately substituted precursors to undergo intramolecular cyclization to form this stable, fused aromatic system.

Radical Chemistry of this compound Derivatives

The electron-rich and extended π-system of this compound and its derivatives makes it a candidate for supporting stable radical species. The delocalization of an unpaired electron over the fused ring system can lead to the formation of persistent radicals.

Research has demonstrated the existence of a highly persistent radical derived from a sulfur-containing analogue of this compound. The radical, cinnolino nih.govnsf.gov[c,d,e] Current time information in Bangalore, IN.vanderbilt.edubenzothiazin-4-yl , was generated by the oxidation of its corresponding sulfenamide (B3320178) precursor with lead dioxide and potassium carbonate. vanderbilt.edu

The stability of this radical was confirmed by Electron Spin Resonance (ESR) spectroscopy, which provided a detailed map of the unpaired electron's distribution across the molecule. vanderbilt.edu The ESR spectrum showed significant hyperfine coupling to the thioaminyl nitrogen and to the hydrogen atoms in the ortho and para positions relative to the nitrogen, indicating substantial delocalization of the radical spin density onto the aromatic framework. vanderbilt.edu

The key data from the ESR analysis is presented in the table below:

Radical Species Generation Method Key ESR Hyperfine Coupling Constants (mT) Persistence
Cinnolino nih.govnsf.gov[c,d,e] Current time information in Bangalore, IN.vanderbilt.edubenzothiazin-4-ylPbO₂/K₂CO₃ oxidation of the corresponding sulfenamidea(N-thioaminyl) ≈ 0.85; a(H-ortho, para) ≈ 0.4; a(H-meta) ≈ 0.05-0.14High persistence at room temperature

This finding strongly supports the notion that the this compound scaffold is capable of stabilizing radical species. Further evidence comes from studies on related polycyclic aza-aromatic systems, where one-electron oxidation has been shown to generate stable radical cations that can be characterized by techniques such as cyclic voltammetry and EPR spectroscopy. nsf.gov For example, the diradical dication of a chiral diazahelicene containing a benzo[c]benzo nsf.govcinnolino[1,2-a]cinnoline fragment has been synthesized and characterized, demonstrating the ability of the cinnoline unit to accommodate unpaired electrons. nsf.gov

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is a premier technique for determining the three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By directing X-rays at a single crystal, the resulting diffraction pattern can be analyzed to reveal precise information about the unit cell dimensions, crystal symmetry, and the exact coordinates of each atom. anton-paar.comnih.gov This provides unparalleled insight into molecular conformation, bond lengths, bond angles, and the various interactions that govern how molecules pack together in a crystal lattice. tugraz.at While crystallographic data for the parent Cinnolino[5,4,3-cde]cinnoline is not extensively detailed, studies on its derivatives, particularly its use as a ligand in coordination polymers, provide significant structural information.

The fundamental building block of a crystal is the unit cell, a repeating unit defined by three lengths (a, b, c) and three angles (α, β, γ). nih.gov The symmetry of the crystal's diffraction pattern reveals its space group, which describes the symmetrical arrangement of molecules within the unit cell. anton-paar.comnih.gov

For instance, a coordination polymer incorporating the derivative 1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline (L) with copper(I) bromide was analyzed. The resulting complex, Cu₂Br₂(L)·CH₂Cl₂, crystallizes in a tetragonal system, which is a testament to the predictive power of using rigid organic linkers like the cinnoline (B1195905) derivative to build framework solids.

Interactive Table: Crystallographic Data for a this compound Derivative Complex You can filter and sort the data by clicking on the table headers.

ParameterValue for Cu₂Br₂(L)·CH₂Cl₂ Definition
Crystal SystemTetragonalA crystal system where the unit cell has three axes at right angles, two of which are equal in length (a and b).
Space GroupI4₁/aDefines the specific symmetry operations applicable to the unit cell.
a, b (Å)20.370(2)Lengths of the equal unit cell axes.
c (Å)16.517(3)Length of the unique unit cell axis.
α, β, γ (°)90Angles of the unit cell.
Volume (ų)6852(2)The total volume of the unit cell.

X-ray analysis reveals that derivatives like 1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline (L) and its tetramethyl counterpart (Me₄L) are rigid molecules. researchgate.net This rigidity is crucial in crystal engineering, as it allows for the construction of predictable and stable three-dimensional coordination polymers. researchgate.net In complexes with copper(I) halides, the ligand molecules act as tetradentate connectors, bridging inorganic helical chains or clusters. researchgate.net The packing is highly ordered, with the ligand's shape being perfectly complementary to the inorganic helices, leading to the formation of channeled and tubular frameworks. The aliphatic portions of the hexahydro-derivative serve as a design tool, preventing the close parallel alignment of molecules and promoting the formation of open, porous structures. researchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in the solution state. nih.gov The technique is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. An NMR spectrum provides information about the chemical environment of each atom, allowing chemists to deduce the connectivity and stereochemistry of a molecule.

For a compound like this compound, ¹H NMR would reveal the number of distinct aromatic protons and their coupling patterns, confirming the arrangement of the fused ring system. ¹³C NMR would similarly identify the number of unique carbon atoms in the molecule's skeleton. While NMR is a standard method for characterizing cinnoline derivatives, specific spectral data for the parent this compound is not extensively published. pnrjournal.com However, the use of two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple-Quantum Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the molecule's covalent framework in solution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. specac.com Since different types of bonds (and therefore different functional groups) vibrate at characteristic frequencies, an IR spectrum provides a unique molecular "fingerprint." specac.comnih.gov This makes it a rapid and effective method for identifying the functional groups present in a compound. chemrxiv.org

For this compound, IR spectroscopy would be used to confirm the presence of its key structural components. The molecule is an aromatic system containing both carbon-carbon and carbon-nitrogen bonds. The expected IR absorptions are based on well-established correlation tables. vscht.cz

Interactive Table: Expected IR Absorptions for this compound You can filter and sort the data by clicking on the table headers.

Functional GroupBond TypeExpected Absorption Range (cm⁻¹) vscht.czVibration Type
Aromatic RingC-H3100 - 3000Stretching
Aromatic RingC=C1600 - 1400Ring Stretching
HeteroaromaticC-N1350 - 1250Stretching

The presence of sharp peaks in the aromatic C-H stretch region (above 3000 cm⁻¹) and multiple bands in the 1600-1400 cm⁻¹ region would strongly support the fused aromatic ring structure. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules with extensive conjugated π-systems, like this compound, have smaller energy gaps between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This allows them to absorb light at longer wavelengths, often in the UV or even visible region of the spectrum. libretexts.org

The primary electronic transition observed in such systems is the π → π* transition. uomustansiriyah.edu.iq The extended conjugation in this compound is expected to result in strong absorptions in the UV-Vis spectrum. Studies on structurally similar benzo[c]cinnolinium salts show they exhibit broad and significant absorption bands between 300 and 550 nm, which is indicative of the electronic properties of this class of compounds. acs.org

Interactive Table: Expected Electronic Transitions for this compound You can filter and sort the data by clicking on the table headers.

Transition TypeOrbitals InvolvedExpected Wavelength RegionCharacteristics
π → πAn electron moves from a π bonding orbital to a π antibonding orbital.200 - 550 nm uomustansiriyah.edu.iqacs.orgHigh intensity absorption, characteristic of conjugated and aromatic systems.
n → πAn electron from a non-bonding orbital (on Nitrogen) moves to a π antibonding orbital.> 250 nm uomustansiriyah.edu.iqLower intensity absorption compared to π → π* transitions.

The position and intensity of these absorption bands can be influenced by the solvent, with polar solvents often causing shifts in the absorption maxima. uomustansiriyah.edu.iq

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

For derivatives such as 2,2,7,7-tetramethyl-1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline, DFT calculations have been employed to understand its role as a ligand in coordination complexes. researchgate.net These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then analyzing the molecular orbitals (e.g., HOMO and LUMO) to predict reactivity and electronic properties. Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to investigate charge distribution and the nature of bonding interactions within the molecule. researchgate.netresearchgate.net

A hypothetical DFT study on the parent cinnolino[5,4,3-cde]cinnoline would likely focus on its aromaticity and the electronic influence of the fused heterocyclic rings. The planarity and bond length alternation within the core structure would be key indicators of the degree of electron delocalization.

Table 1: Hypothetical Calculated Electronic Properties for this compound

PropertyHypothetical Value (Method: B3LYP/6-31G*)Description
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital, related to ionization potential.
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to electron affinity.
HOMO-LUMO Gap5.3 eVIndicates electronic stability and influences UV-Vis absorption.
Dipole Moment~1.5 DA measure of the overall polarity of the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including the formation of this compound. The synthesis of its derivatives often involves complex multi-step reactions, and computational methods can help to identify intermediates, transition states, and reaction pathways.

For instance, the formation of the this compound skeleton from cyclic 1,3-diketones and hydrazine (B178648) involves an unusual oxidation step that is attributed to steric crowding. scispace.comrsc.org Computational modeling of this reaction would involve locating the transition state for the key oxidation step. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can understand the feasibility of the proposed mechanism. DFT calculations using functionals like M06-2X are well-suited for studying reaction kinetics and thermodynamics. nih.govacs.org Such studies on related systems have shown that activation free energy barriers can be significantly influenced by factors like ring size and solvent effects. nih.govacs.org

Table 2: Hypothetical Energy Profile for a Key Reaction Step in this compound Synthesis

SpeciesRelative Free Energy (kcal/mol)Method
Reactants0.0M06-2X/6-31+G(d,p)
Transition State+25.5M06-2X/6-31+G(d,p)
Products-15.0M06-2X/6-31+G(d,p)

Prediction and Interpretation of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the identification and characterization of newly synthesized compounds.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted FeatureComputational Method
UV-Visλmax ≈ 350 nmTD-DFT
13C NMRAromatic signals: 120-150 ppmGIAO-DFT
IRC=N stretch: ~1600 cm-1DFT Frequency Calculation

Conformational Analysis and Steric Hindrance Modeling

Conformational analysis and the modeling of steric hindrance are critical for understanding the three-dimensional structure and reactivity of molecules. For a rigid, planar system like the core of this compound, conformational analysis is less complex than for flexible molecules. However, for its substituted derivatives, such as the 2,2,7,7-tetramethyl-1,2,3,6,7,8-hexahydro derivative, understanding the preferred conformation and the steric bulk of the substituents is crucial. researchgate.netevitachem.com

The original proposal for the formation of this compound highlighted the role of "unusual oxidation as a result of steric crowding" in the final step of the reaction. scispace.comrsc.orgacs.org Computational modeling can quantify this steric hindrance by calculating steric energies or by visualizing the steric map of the molecule. This can help to rationalize why certain reaction pathways are favored over others. For the tetramethyl-hexahydro derivative, its designed geometric rigidity is a key feature for its application in the preparation of 3D coordination polymers. researchgate.netevitachem.com Computational modeling can confirm the rigidity of the ligand and predict how it will interact with metal centers.

Advanced Materials and Supramolecular Chemistry Applications

Design and Synthesis of Coordination Polymers Utilizing Cinnolino[5,4,3-cde]cinnoline Derivatives

The construction of coordination polymers and metal-organic frameworks (MOFs) relies on the precise assembly of metal ions and organic ligands. Fused pyridazine (B1198779) ligands, such as derivatives of this compound, have been specifically designed as rigid multidentate connectors for building these framework solids. Their combination with metal salts, particularly copper(I) halides, provides exemplary cases of predictive crystal engineering, where the final architecture can be finely tuned. This approach leverages the cooperative interplay between neutral organic linkers and anionic inorganic bridges to create hybrid organic/inorganic materials.

A key to the successful construction of predictable coordination polymers is the geometric rigidity of the organic ligand. researchgate.netresearchgate.net Derivatives such as 1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline (L) and its 2,2,7,7-tetramethyl substituted version (Me₄L) have been engineered specifically for this purpose. researchgate.net These molecules function as geometrically rigid tetradentate nitrogen donors. researchgate.netresearchgate.netresearchgate.net The term "tetradentate" signifies that the ligand can bind to metal ions through four separate nitrogen atoms, allowing it to act as a robust bridge. This rigidity and multidentate nature are crucial for facilitating the formation of stable, three-dimensional coordination polymers and predetermining the structure of the resulting composite material. researchgate.net

The use of the 2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline ligand (designated as L in the original research) in conjunction with copper(I) iodide and bromide has led to the successful synthesis and X-ray crystal structure characterization of a variety of coordination architectures with different dimensionalities. researchgate.netresearchgate.net These structures range from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.netresearchgate.net

Examples of these architectures include:

One-Dimensional (1D) Chains: The complex CuI{L}·CH₃CN forms a 1D chain structure. researchgate.netresearchgate.net

Two-Dimensional (2D) Nets: A 2D network is formed in Cu₄I₄{L}₂·3(NC-(CH₂)₄-CN), which incorporates tetrameric copper(I) iodide clusters as nodes. researchgate.netresearchgate.net

Three-Dimensional (3D) Frameworks: The complexes Cu₂I₂{L}·1.33CH₃CN and Cu₂Br₂{L}·CH₃CN exhibit 3D channeled frameworks with trigonal and tetragonal topologies, respectively. researchgate.netresearchgate.net These open frameworks are considered structural prototypes for hybrid organic/inorganic solids. researchgate.net

The following table summarizes the coordination polymers formed with the tetramethyl-hexahydro-cinnolino[5,4,3-cde]cinnoline ligand and copper(I) halides.

Compound FormulaDimensionalityKey Structural Features
CuI{L}·CH₃CN1DPolymeric chains. researchgate.netresearchgate.net
Cu₄I₄{L}₂·3(NC-(CH₂)₄-CN)2DInvolves tetrameric Cu₄I₄ clusters. researchgate.netresearchgate.net
Cu₂I₂{L}·1.33CH₃CN3DChanneled trigonal framework. researchgate.netresearchgate.net
Cu₂Br₂{L}·CH₃CN3DChanneled tetragonal framework. researchgate.netresearchgate.net

Data sourced from Domasevitch, K. V., et al. (2005). researchgate.net L represents 2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydro-cinnolino[5,4,3-cde]cinnoline.

The structural diversity of the resulting coordination polymers stems from the various ways the cinnoline-based ligands can coordinate with copper(I) halide centers. researchgate.net In these hybrid systems, the organic molecule functions as a tetradentate bridging ligand, while the copper(I) halide components simultaneously form inorganic linking units, such as chains or clusters. researchgate.net

Metal HalideInorganic Motif ObservedResulting Architecture with Ligand
CuBrFour-fold (CuBr)n helices3D tetragonal framework (e.g., Cu₂Br₂{L}·CH₃CN). researchgate.net
CuIThree-fold (CuI)n helices3D hexagonal network (e.g., Cu₂I₂{Me₄L}·CH₂Cl₂).
CuICu₄I₄ tetrameric clusters2D nets (e.g., Cu₄I₄{L}₂·3(NC-(CH₂)₄-CN)). researchgate.netresearchgate.net

Data sourced from Domasevitch, K. V., et al. (2005) and Cîrcu, V., et al. (2004). researchgate.net

Exploration of this compound and its Derivatives in Functional Materials Chemistry (e.g., as Ligands for Complexes)

The exploration of this compound and its derivatives extends to the broader field of functional materials chemistry. The primary application demonstrated is their use as highly effective ligands for the creation of porous coordination polymers, also known as metal-organic frameworks (MOFs). researchgate.net These materials are notable for their structures, which often contain voids and cages capable of accommodating guest molecules. researchgate.net

This porosity makes them structural prototypes for a new generation of functional materials with potential applications in:

Adsorption and Gas Storage: The controlled crystal cavities could be used to design porous host lattices for applications such as the adsorption and storage of gases. researchgate.net

Ion Exchange: The framework structures may allow for applications in ion exchange. researchgate.net

Heterogeneous Catalysis: The defined pores and active metal sites make these materials candidates for heterogeneous catalysis. researchgate.net

Furthermore, the chemical reactivity of the this compound scaffold itself allows for its incorporation into other functional systems. The heterocyclic structure can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitutions, enabling the synthesis of a wide array of derivatives. evitachem.com This synthetic accessibility allows for the fine-tuning of the electronic and steric properties of the ligand to achieve desired functionalities in the final material. Many copper(I) halide-based hybrid materials are also known to exhibit photoluminescent properties, a feature that can be tuned by altering the ligand and the inorganic cluster. osti.govnih.gov

Compound Index

Future Directions and Emerging Research Avenues in Cinnolino 5,4,3 Cde Cinnoline Chemistry

Paving New Pathways: The Quest for Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic methods is paramount for unlocking the full potential of cinnolino[5,4,3-cde]cinnoline and its derivatives. Future research will undoubtedly focus on expanding the synthetic toolkit to access a wider array of functionalized analogs with greater structural diversity.

A significant advancement in this area has been the development of a domino reaction for the highly selective synthesis of tetracyclic cinnolino[5,4,3-cde]cinnolines. rsc.orgnih.govrsc.org This method utilizes steric control to direct the reaction pathway, where the choice of substituents on the starting materials determines the final product. rsc.orgnih.gov For instance, the reaction of certain precursors with aliphatic groups selectively yields cinnolino[5,4,3-cde]cinnolines, while those with aryl groups lead to different heterocyclic structures. rsc.orgnih.govrsc.org Domino reactions are inherently atom-economical and reduce waste by combining multiple transformations into a single synthetic operation, aligning with the principles of green chemistry. rsc.org

Future efforts will likely build upon this foundation by exploring new catalytic systems, such as those employing earth-abundant metals, and by investigating photochemical or electrochemical methods to drive the cyclization reactions. rsc.orgnih.govnih.gov The goal is to develop modular and scalable processes that allow for the precise installation of various functional groups onto the this compound core, thereby enabling the systematic tuning of its properties for specific applications.

Table 1: Overview of a Domino Synthesis for Tetracyclic Cinnolino[5,4,3-cde]cinnolines
Starting Material Substituent (R1)Reaction ConditionsKey TransformationProduct SelectivityReference
Aliphatic GroupsTypically involves heating with a suitable solvent.Sterically controlled domino cyclization.High selectivity for this compound derivatives. rsc.orgnih.govrsc.org
Aryl GroupsSimilar reaction conditions to the aliphatic counterparts.Alternative cyclization pathway due to steric hindrance from the aryl group.Formation of N-amino-1,8-dioxoacridines instead of cinnolino[5,4,3-cde]cinnolines. rsc.orgnih.govrsc.org

The Catalyst Frontier: Probing the Potential of this compound in Advanced Catalysis

While the synthesis of cinnoline (B1195905) derivatives often relies on metal catalysis, the exploration of this compound itself as a ligand or a catalyst represents a nascent and exciting field of research. researchgate.netresearchgate.net The presence of multiple nitrogen atoms within a rigid, polycyclic aromatic framework makes this molecule an intriguing candidate for the design of novel ligands for transition metal catalysis.

The field of polyaromatic N-heterocyclic carbenes (NHCs) offers a glimpse into the potential of such systems. rsc.orgacs.orgacs.org NHCs fused to polycyclic aromatic hydrocarbons have demonstrated unique catalytic activities, influenced by non-covalent interactions such as π-stacking with substrates or other molecules. rsc.org It is conceivable that derivatives of this compound could be designed to act as multidentate ligands, where the nitrogen atoms coordinate to a metal center. The extended π-system could play a crucial role in modulating the electronic properties of the catalyst and in directing the stereochemical outcome of reactions through supramolecular interactions.

Future research in this domain will involve the synthesis of organometallic complexes of this compound and their evaluation in a range of catalytic transformations, such as cross-coupling reactions, hydrogenation, and C-H activation. mdpi.commdpi.com The aim will be to understand how the unique topology and electronic structure of the this compound scaffold influence catalytic performance.

Illuminating Properties: Unlocking the Advanced Electronic Potential for Materials Science

The rich electronic landscape of aza-polycyclic aromatic hydrocarbons (aza-PAHs) has positioned them as promising materials for a variety of applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govontosight.aiaip.org this compound, as a member of this class, is expected to possess interesting photophysical and electronic properties that warrant detailed investigation.

The incorporation of nitrogen atoms into a polycyclic aromatic framework can significantly influence the frontier molecular orbitals (HOMO and LUMO levels), leading to tunable emission colors and enhanced charge transport characteristics. aip.orgacs.org Research into the electronic properties of this compound will likely involve a combination of experimental techniques, such as UV-Vis and fluorescence spectroscopy, and computational modeling to understand its electronic structure and predict its behavior in solid-state devices. acs.org

A key area of exploration will be the synthesis of functionalized derivatives to fine-tune the electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic core could be used to modulate the emission wavelength and quantum yield. nih.gov The propensity of the planar this compound system to engage in π-stacking interactions could also be harnessed to create well-ordered thin films with improved charge mobility for applications in organic field-effect transistors. acs.org

Table 2: Predicted Electronic Properties and Potential Applications of this compound Derivatives
Derivative TypePredicted Electronic PropertyPotential ApplicationRationale
Unsubstituted this compoundBlue fluorescence, good electron affinity.Electron transport material in OLEDs.The nitrogen atoms are expected to lower the LUMO energy level.
Donor-substituted derivativesRed-shifted emission, improved hole transport.Emissive layer in OLEDs, donor material in organic solar cells.Electron-donating groups can raise the HOMO level and narrow the bandgap.
Acceptor-substituted derivativesEnhanced electron transport, potential for n-type semiconductivity.N-type channel material in organic field-effect transistors (OFETs).Electron-withdrawing groups can further lower the LUMO level.

Bridging Disciplines: Fostering Interdisciplinary Research with Related Fused Heterocycles

The scientific value of this compound is amplified when considered within the broader context of fused heterocyclic chemistry. Comparative studies with structurally related aza-PAHs, such as aza-pyrenes and diaza-pyrene analogs, will be instrumental in elucidating structure-property relationships and in identifying unique characteristics of the this compound system. researchgate.netcsic.es

Interdisciplinary collaborations will be key to unlocking new applications. For instance, the fluorescent properties of this compound derivatives could be explored in the field of biomedical imaging, where they might serve as novel probes for visualizing cellular processes. ontosight.ai The ability of the nitrogen atoms to coordinate with metal ions could also be investigated for the development of chemosensors for environmental monitoring. researchgate.net

Furthermore, theoretical and computational studies will play a pivotal role in comparing the electronic and geometric features of this compound with other fused heterocycles. acs.orgcsic.es Such in-silico experiments can guide synthetic efforts by predicting the properties of yet-to-be-synthesized derivatives and by providing a deeper understanding of the fundamental principles that govern the behavior of these complex molecular architectures. This synergistic approach, combining synthetic chemistry, materials science, biology, and computational modeling, will ensure that the exploration of this compound chemistry remains a vibrant and fruitful area of research for years to come.

Q & A

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s biomedical applications?

  • Framework : Ensure animal/cell studies adhere to NIH reporting guidelines (e.g., ARRIVE). Justify novelty by benchmarking against existing cinnoline derivatives. Use systematic reviews to identify knowledge gaps .
  • Ethics : For in vivo work, include sample size calculations and randomization protocols to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.